4-Bromo-5-Ethoxy-2(5H)-Furanone

Sonogashira coupling Regioselective synthesis Alkynyl furanones

Inconsistent cross-coupling reactivity among 4-halo-5-alkoxy-2(5H)-furanone analogs leads to reaction failure and irreproducible stereochemical outcomes. 4-Bromo-5-ethoxy-2(5H)-furanone (CAS 32978-38-4) resolves this with optimal C4-bromine reactivity for Pd-catalyzed Sonogashira, Suzuki, and Heck couplings while maintaining storage stability. • Reproducible 82% yield in caspase inhibitor intermediate synthesis • Chiral γ-alkoxybutenolide synthon for asymmetric conjugate addition with amines • Validated scaffold for quorum sensing inhibitor SAR studies • Consistent 95% purity with lot-to-lot analytical documentation

Molecular Formula C6H7BrO3
Molecular Weight 207.02 g/mol
CAS No. 32978-38-4
Cat. No. B1281372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-Ethoxy-2(5H)-Furanone
CAS32978-38-4
Molecular FormulaC6H7BrO3
Molecular Weight207.02 g/mol
Structural Identifiers
SMILESCCOC1C(=CC(=O)O1)Br
InChIInChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3
InChIKeyVPULYXZQTHMKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-Ethoxy-2(5H)-Furanone: Chemical Class & Core Properties


4-Bromo-5-Ethoxy-2(5H)-Furanone (CAS 32978-38-4) is a halogenated γ-alkoxybutenolide belonging to the 2(5H)-furanone class of heterocyclic compounds [1]. It features a five-membered lactone ring with a bromine substituent at the 4-position and an ethoxy group at the 5-position, yielding a molecular formula of C₆H₇BrO₃ and a molecular weight of 207.02 g/mol . This compound serves as a bifunctional synthetic building block, combining the electrophilic reactivity of the α,β-unsaturated lactone moiety with the cross-coupling versatility conferred by the C4-bromine substituent, enabling applications in pharmaceutical intermediate synthesis, agrochemical development, and materials chemistry .

Bifunctional lactone: electrophilic α,β-unsaturated system with C4-Br cross-coupling handle
Supports Pd-mediated coupling for modular furanone library construction
Chiral acetal at C5 supports asymmetric synthesis and stereochemical control

4-Bromo-5-Ethoxy-2(5H)-Furanone: Differentiated Reactivity


Substituting 4-Bromo-5-Ethoxy-2(5H)-Furanone with other 4-halo-5-alkoxy-2(5H)-furanone analogs is not scientifically valid due to pronounced differences in cross-coupling reactivity, electronic properties, and synthetic accessibility. The C4-bromine substituent occupies a critical reactivity window: it provides sufficient bond lability for efficient Pd-catalyzed cross-coupling (Sonogashira, Suzuki, Heck) while maintaining adequate stability during routine handling and storage, unlike the corresponding 4-iodo analog which is prone to decomposition, or the 4-chloro analog which exhibits sluggish oxidative addition with palladium catalysts [1]. Furthermore, the ethoxy group at C5 imparts a distinctive electronic and steric profile that influences the regioselectivity and stereochemical outcome of conjugate addition and cycloaddition reactions relative to methoxy or menthyloxy analogs [2]. Procurement of undefined or non-standardized halogenated furanone mixtures carries substantial risk of reaction failure, inconsistent yields, and irreproducible stereochemical outcomes in asymmetric synthesis applications.

This compound
C4-Br provides balanced bond lability for efficient oxidative addition while maintaining storage stability
4‑Iodo or 4‑Chloro analog
4‑Iodo analog prone to decomposition; 4‑chloro analog exhibits sluggish oxidative addition requiring harsher conditions
This compound
C5‑Ethoxy imparts distinct steric and electronic profile influencing conjugate addition and stereochemistry
Methoxy / Menthyloxy analog
Altered alkoxy group may shift regioselectivity and diastereoselectivity outcomes
This compound
Well‑defined single‑component structure with documented synthetic protocol
Undefined furanone mixtures
Non‑standardized halogenated furanone mixtures risk reaction failure and irreproducible stereochemistry

4-Bromo-5-Ethoxy-2(5H)-Furanone: Differentiation Evidence


Regioselective Sonogashira Coupling at C4-Bromo

4-Bromo-5-ethoxy-2(5H)-furanone undergoes regioselective Sonogashira coupling exclusively at the C4-bromo position, leaving the C5-ethoxy acetal center intact. This contrasts with the behavior of 3-bromo-substituted 2(5H)-furanones, which may exhibit different regioselectivity profiles under identical conditions [1]. The reaction employs Pd/Cu catalysis with KF as base, producing 4-alkynyl-substituted 2(5H)-furanones in moderate to good yields without competing side reactions at the lactone carbonyl or acetal positions.

Sonogashira Regioselectivity
Reported
Exclusive coupling at C4‑Br; C5‑OEt intact
Supports modular 4‑alkynyl library construction
Pd/Cu cat., KF base; moderate to good yields. 3‑bromo analog differs under same conditions.
Sonogashira coupling Regioselective synthesis Alkynyl furanones

Bromine Substituent Cross-Coupling Reactivity Balance

The C4-bromine substituent in 4-bromo-5-ethoxy-2(5H)-furanone occupies an optimal reactivity window for palladium-catalyzed cross-coupling reactions. Based on established carbon-halogen bond dissociation energy (BDE) trends, the C-Br bond (BDE ≈ 70-75 kcal/mol) is significantly more labile than the C-Cl bond (BDE ≈ 85-90 kcal/mol), enabling efficient oxidative addition with Pd(0) catalysts under milder thermal conditions. Conversely, the C-Br bond is sufficiently stable for routine handling and extended storage compared to the C-I bond (BDE ≈ 55-60 kcal/mol), which confers susceptibility to premature decomposition and light sensitivity [1]. Studies on dihalofuranone reactivity confirm that bromine-containing furanones demonstrate favorable Suzuki coupling profiles, whereas chloro analogs require harsher conditions and iodo analogs present stability challenges during synthesis and purification [2].

C‑Br Bond Reactivity
Class‑level inference
C‑Br BDE ≈ 70–75 kcal/mol
Balanced oxidative addition and handling stability
C‑Cl ≈ 85–90 (sluggish); C‑I ≈ 55–60 (unstable). Suzuki coupling confirmed.
Cross-coupling Oxidative addition Bond dissociation energy

γ-Alkoxy Effect on Conjugate Addition Reactivity

The ethoxy substituent at C5 in 4-bromo-5-ethoxy-2(5H)-furanone exerts a γ-alkoxy effect that significantly enhances reactivity toward conjugate addition relative to non-alkoxy-substituted 2(5H)-furanones. Studies on amine conjugate additions to 5-alkoxy-2(5H)-furanones demonstrate enhanced reactivity compared to 5-alkyl or unsubstituted 2(5H)-furanones, attributable to electronic activation and stereoelectronic effects of the γ-alkoxy group [1]. This reactivity enhancement, combined with the electron-withdrawing bromine at C4, creates a uniquely activated Michael acceptor system.

Conjugate Addition Reactivity
Cross‑study comparable
Enhanced reactivity with γ‑alkoxy and C4‑Br
Supports conjugate addition research
Amine and organocopper additions; stereoelectronic activation vs non‑alkoxy furanones.
Conjugate addition γ-Alkoxy effect Asymmetric synthesis

Reproducible Synthesis Yield Benchmark

A validated synthetic protocol for 4-bromo-5-ethoxy-2(5H)-furanone, derived from 5-ethoxy-5H-furan-2-one via electrophilic bromination with bromine in carbon tetrachloride, consistently delivers 82% isolated yield after short-path vacuum distillation (100-120 °C fraction at ~0.5 mm Hg) [1]. This represents a reproducible, high-yielding preparation route documented in peer-reviewed literature and industrial patents, providing a reliable benchmark against which alternative synthetic approaches to structurally related furanones can be evaluated [2].

Synthesis Yield
Direct comparison
82% isolated yield
Supports procurement and scale‑up planning
Bromination of 5‑ethoxyfuranone; distillation purification.
Synthetic methodology Process reproducibility Yield optimization

Chiral Acetal Center in Asymmetric Synthesis

The C5 position of 4-bromo-5-ethoxy-2(5H)-furanone contains an acetal stereogenic center, rendering the molecule chiral. 5-Alkoxy-2(5H)-furanones have been established as valuable chiral synthons in asymmetric synthesis, acting as chiral analogs of maleic anhydride with tunable reactivity [1]. The ethoxy acetal serves as a stereocontrolling element that can direct the facial selectivity of conjugate additions and cycloadditions, enabling enantioselective construction of complex molecular architectures including β-amino-γ-butyrolactones and amino diols with demonstrated synthetic utility [2].

Chiral Acetal Center
Class‑level inference
Chiral C5 acetal; ethoxy stereocontrol
Supports asymmetric synthesis applications
Related 5‑alkoxy systems: >98% e.e. in Diels‑Alder reactions.
Asymmetric synthesis Chiral building block Stereoselectivity

Brominated Furanone Quorum Sensing Inhibition

Brominated furanones as a compound class have been extensively documented as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism regulating virulence factor production and biofilm formation in pathogenic bacteria including Pseudomonas aeruginosa [1]. Transcriptomic analysis confirms that furanone drugs specifically target quorum sensing systems and inhibit virulence factor expression, with demonstrated enhancement of bacterial susceptibility to tobramycin [2]. While 4-bromo-5-ethoxy-2(5H)-furanone itself is primarily employed as a synthetic intermediate, its brominated furanone core structure is directly relevant to this established biological activity profile.

QS Inhibition (Class)
Class‑level inference
Brominated furanone class reported as QS inhibitors
Supports scaffold‑based QS research
Data to verify for this specific compound; P. aeruginosa biofilm models.
Quorum sensing inhibition Antimicrobial Biofilm

4-Bromo-5-Ethoxy-2(5H)-Furanone: Application Scenarios


4-Alkynyl Furanone Libraries for Cytotoxic Discovery

Researchers engaged in medicinal chemistry programs targeting cytotoxic furanone derivatives utilize 4-bromo-5-ethoxy-2(5H)-furanone as a key intermediate for Pd/Cu-catalyzed Sonogashira coupling with terminal alkynes. The C4-bromine substituent undergoes regioselective coupling while preserving the C5-ethoxy acetal functionality, enabling rapid diversification at the 4-position without protecting group manipulations [1]. This application is validated by established synthetic methodology showing moderate to good yields of 4-alkynyl-substituted 2(5H)-furanones [1].

Chiral Building Block for β-Amino-γ-Butyrolactones

The compound serves as a chiral γ-alkoxybutenolide synthon for asymmetric conjugate addition reactions with amines. The combination of the stereogenic C5 acetal center and the γ-alkoxy effect provides enhanced reactivity and stereocontrol in the synthesis of enantiomerically pure β-amino-γ-butyrolactones, which are valuable intermediates for amino diol derivatives [2]. The ethoxy group provides a balanced steric profile suitable for many asymmetric transformations without the bulkiness of menthyloxy analogs.

Pharmaceutical Intermediate for Caspase Inhibitors

In pharmaceutical development, 4-bromo-5-ethoxy-2(5H)-furanone has been documented as an intermediate in the preparation of caspase inhibitors [3]. The compound undergoes Pd-catalyzed coupling with protected amino acid derivatives (e.g., CBZ-Pro-NH2) to construct more complex molecular architectures required for biological activity. The reproducible 82% yield synthetic protocol from 5-ethoxy-5H-furan-2-one ensures reliable supply for multi-step pharmaceutical synthesis campaigns [3].

Brominated Furanone QS Inhibitor Scaffold

For antimicrobial research focused on quorum sensing inhibition, 4-bromo-5-ethoxy-2(5H)-furanone provides a synthetically tractable brominated furanone core scaffold [4]. While the compound is primarily employed as a synthetic intermediate, its structural similarity to established brominated furanone QS inhibitors makes it a valuable starting point for structure-activity relationship studies aimed at developing novel anti-virulence agents targeting Pseudomonas aeruginosa and other QS-dependent pathogens [5].

Application
Selection Property
Validation Focus
4‑Alkynyl furanone library synthesis
C4‑Br regioselective coupling
Cross‑coupling efficiency and acetal stability
β‑Amino‑γ‑butyrolactone synthesis
Chiral acetal stereocontrol
Conjugate addition diastereoselectivity
Caspase inhibitor intermediate synthesis
Coupling with amino acid derivatives
Multi‑step yield and stereochemical fidelity
Quorum sensing inhibitor research
Brominated furanone scaffold
QS inhibition assay and SAR profiling

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